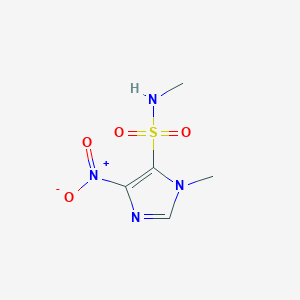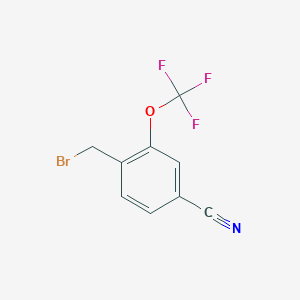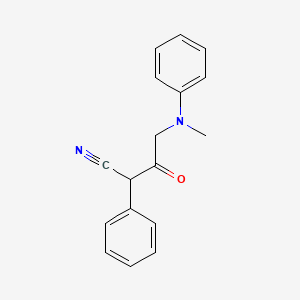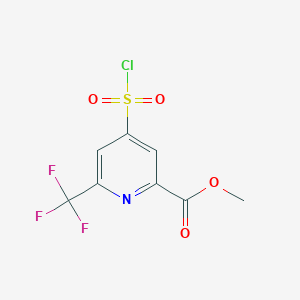
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate is a chemical compound that features a trifluoromethyl group, a chlorosulfonyl group, and a picolinate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate typically involves the introduction of the trifluoromethyl group and the chlorosulfonyl group onto a picolinate ester backbone. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorosulfonylation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized picolinates.
Applications De Recherche Scientifique
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the chlorosulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 4-(trifluoromethyl)picolinate
- Trifluoromethyl ketones
Uniqueness
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups on the picolinate ester backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5ClF3NO4S |
|---|---|
Poids moléculaire |
303.64 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(18(9,15)16)3-6(13-5)8(10,11)12/h2-3H,1H3 |
Clé InChI |
POWRKHXNBXZQRW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


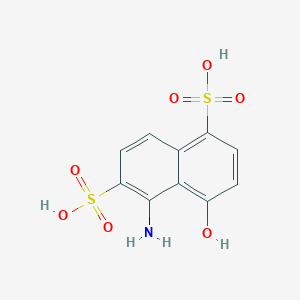

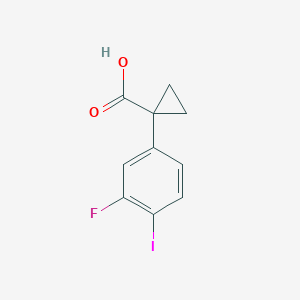
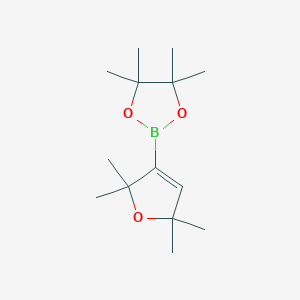
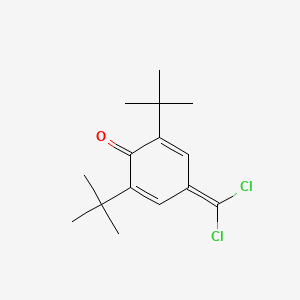
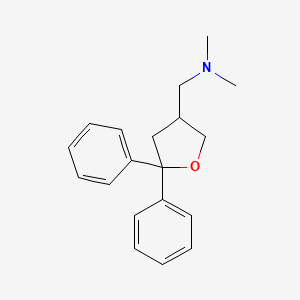
![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
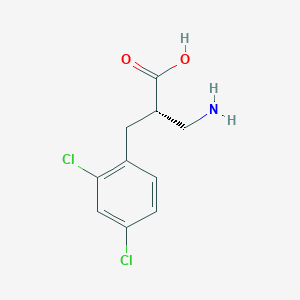
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)
